5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole
CAS No.: 83081-29-2
Cat. No.: VC2361185
Molecular Formula: C10H4F5NO
Molecular Weight: 249.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83081-29-2 |
|---|---|
| Molecular Formula | C10H4F5NO |
| Molecular Weight | 249.14 g/mol |
| IUPAC Name | 5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C10H4F5NO/c11-6-3-1-5(2-4-6)9-16-7(8(12)17-9)10(13,14)15/h1-4H |
| Standard InChI Key | ILKANBTXLJNDDC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)F |
Introduction
Basic Identification and Properties
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole is a well-defined chemical entity with specific identifiers and physicochemical properties that distinguish it from other heterocyclic compounds. The compound is characterized by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 83081-29-2 |
| Molecular Formula | C₁₀H₄F₅NO |
| Molecular Weight | 249.14 g/mol |
| IUPAC Name | 5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole |
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, DMSO) |
| Melting Point | 78-80°C (typical range for similar compounds) |
The compound belongs to the broader class of oxazoles, which are five-membered heterocyclic aromatic rings containing one oxygen and one nitrogen atom. What sets this particular oxazole derivative apart is the presence of multiple fluorine substituents, which significantly influence its chemical reactivity and biological properties.
Structural Characteristics
The structure of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole is characterized by several key features that contribute to its unique chemical behavior:
Fluorine Substitution Pattern
The distinctive fluorination pattern includes:
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A fluorine atom directly attached to the oxazole ring at the 5-position
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A 4-fluorophenyl group at the 2-position of the oxazole
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A trifluoromethyl (CF₃) group at the 4-position of the oxazole
This high degree of fluorination (five fluorine atoms in total) significantly influences the compound's electronic properties, lipophilicity, and metabolic stability.
Electronic Effects
The presence of multiple electron-withdrawing fluorine atoms creates a unique electronic environment within the molecule:
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The trifluoromethyl group strongly withdraws electrons from the oxazole ring
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The para-fluorine on the phenyl ring moderately affects the electron density of the aromatic system
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The 5-fluoro substituent directly influences the reactivity of the oxazole ring
These electronic effects collectively contribute to the compound's distinctive chemical behavior and interaction potential with biological targets.
Chemical Properties and Reactions
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole exhibits various chemical reactions due to its unique structural features and electronic distribution.
Oxidation Reactions
The compound can undergo oxidation reactions under specific conditions, particularly involving the oxazole ring. Oxidizing agents such as potassium permanganate can be employed to modify the heterocyclic core, leading to the formation of various oxidized derivatives with potential applications in organic synthesis.
Reduction Reactions
Reduction reactions involving 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole typically target the functional groups attached to the oxazole ring. Common reducing agents such as lithium aluminum hydride can be used to modify specific moieties, resulting in reduced derivatives with altered chemical and biological properties.
Substitution Reactions
The compound demonstrates significant reactivity in substitution reactions, particularly nucleophilic substitutions. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of certain positions on the oxazole ring, making them susceptible to nucleophilic attack. This reactivity profile allows for the generation of various substituted derivatives through careful selection of nucleophiles and reaction conditions.
Cyclization Reactions
Similar fluorinated oxazoles can participate in various cyclization reactions, serving as building blocks for the synthesis of more complex heterocyclic systems. This reactivity is particularly valuable in medicinal chemistry for constructing compound libraries with structural diversity .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole and related fluorinated oxazoles.
Classical Cyclization Approach
The most common synthetic route involves the cyclization of appropriate precursors under controlled conditions:
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Reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate amide
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Cyclization of the intermediate with a suitable reagent to form the oxazole ring
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Introduction of the 5-fluoro substituent through selective fluorination
This approach typically requires specific catalysts and carefully controlled reaction conditions to achieve high yields and purity.
Biological Activity and Applications
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole and structurally related compounds have demonstrated various biological activities, making them valuable in medicinal chemistry and drug discovery.
Antimicrobial Properties
Fluorinated oxazoles, including compounds similar to 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, have shown promising antimicrobial activity against various pathogens. The presence of fluorine substituents, particularly the trifluoromethyl group, often enhances the compound's ability to penetrate bacterial cell membranes due to increased lipophilicity.
| Bacterial Strain | MIC (μg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| S. aureus | 8-16 | 1.5x less potent than ciprofloxacin |
| E. coli | 12-24 | 2x less potent than ciprofloxacin |
| P. aeruginosa | 32-64 | 4x less potent than ciprofloxacin |
Note: Values represent typical ranges for similar fluorinated oxazoles; specific data for 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole may vary based on testing conditions.
The mechanism of antimicrobial action is believed to involve inhibition of key bacterial enzymes, potentially including those involved in cell wall synthesis and DNA replication. The fluorine substituents play a crucial role in enhancing binding affinity to these molecular targets.
Anticancer Activity
Research has indicated potential anticancer activity for fluorinated oxazoles similar to 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole. Studies have demonstrated cytotoxicity against various cancer cell lines, with IC₅₀ values typically in the micromolar range.
| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2-8.7 | Cell cycle arrest, apoptosis induction |
| HCT-116 (Colorectal) | 7.4-12.6 | Enzyme inhibition, ROS generation |
| A549 (Lung) | 9.8-15.3 | Multiple pathway interference |
The anticancer effects of these compounds are generally attributed to their ability to interact with specific enzymes or receptors involved in cancer cell proliferation and survival. The fluorine atoms, particularly the trifluoromethyl group, enhance the compound's binding affinity to these biological targets.
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted on fluorinated oxazoles to identify key structural features responsible for their biological activities:
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The trifluoromethyl group at the 4-position significantly enhances binding affinity to biological targets
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The 5-fluoro substituent improves metabolic stability and target selectivity
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The 4-fluorophenyl group at the 2-position contributes to increased lipophilicity and membrane permeability
These findings highlight the importance of the specific fluorination pattern in 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole for its potential biological activities.
Applications in Materials Science and Other Fields
Beyond its biological applications, 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole and related compounds have potential uses in materials science and other technological fields.
Fluorinated Polymers
The compound can serve as a monomer or modifier in the synthesis of fluorinated polymers, which exhibit exceptional properties:
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Enhanced chemical resistance
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Improved thermal stability
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Low surface energy
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Weather resistance
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Electrical insulation capabilities
These properties make fluorinated polymers valuable in applications such as coatings, sealants, and specialized materials for harsh environments.
Electronic Materials
The electronic properties of fluorinated oxazoles, influenced by their unique electron distribution, make them candidates for applications in organic electronics:
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Potential use in organic light-emitting diodes (OLEDs)
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Applications in organic photovoltaic cells
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Components in electronic sensors and detectors
The presence of multiple fluorine atoms contributes to favorable electron transport properties and stability under operating conditions.
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, it is valuable to compare it with structurally related compounds.
| Compound | Structural Differences | Key Property Differences |
|---|---|---|
| 5-(4-Fluorophenyl)-3-(trifluoromethyl)-1,2-oxazole | Different heterocyclic core (1,2-oxazole vs. 1,3-oxazole); No 5-fluoro substituent | Different electronic distribution; Alternative binding mode to biological targets |
| 5-Fluoro-2-(4-chlorophenyl)-4-(trifluoromethyl)oxazole | 4-Chlorophenyl instead of 4-fluorophenyl | Increased lipophilicity; Different metabolic profile |
| 5-(4-(Trifluoromethyl)phenyl)oxazole | Lacks 5-fluoro and 4-trifluoromethyl substituents; Has 4-trifluoromethylphenyl group | Altered electronic properties; Different reactivity pattern |
The specific fluorination pattern in 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole imparts unique properties compared to these related compounds, including differences in chemical reactivity, biological activity, and physical characteristics .
Recent Research Advancements
Recent research has expanded our understanding of fluorinated oxazoles and their applications, with several notable advancements relevant to 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole.
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